diethyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It’s similar to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Chemical Reactions Analysis
Pyridine and its derivatives are known to participate in various chemical reactions. They can act as bases, forming salts upon reaction with acids. They can also act as ligands in coordination chemistry .Physical and Chemical Properties Analysis
As a derivative of pyridine, this compound is likely to share some of its properties. Pyridine is a colorless liquid that boils at 115 °C and has a strong, unpleasant, fish-like odor .Scientific Research Applications
Synthesis of Heterocyclic Systems
Diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate is a key starting material for constructing novel heterocyclic systems. It has been utilized to synthesize derivatives of pyrido[4',3':4,5]thieno[2,3-d]pyrimidine, pyrido[4',3':4,5]thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine, and pyrido[4',3':4,5]thieno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine. These compounds are of interest due to their structural complexity and potential biological activities (E. Ahmed, 2002).
Crystallographic Studies
The crystal structure of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate has been studied, revealing two crystallographically independent molecules in the asymmetric unit. The study of such structures helps in understanding the molecular conformation and interactions, which are crucial for designing molecules with desired properties (H. D. Armas et al., 2003).
Synthesis of Azolopyrido-derivatives
Another application involves converting diethyl 2-[(ethoxythioxomethyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]-pyridine-3,6-dicarboxylate into various azolopyrido-[4′,3′:4,5]thieno[2,3-d]pyrimidine derivatives. This showcases the compound's versatility in synthesizing complex heterocyclic systems with potential pharmacological activities (E. Ahmed, 2002).
Photophysical Properties
The study of photophysical properties of thieno[2,3-b]pyridine derivatives synthesized through DIPEA-catalyzed processes illustrates the application of these compounds in material science, particularly in the development of novel fluorescent materials. The correlation between chemical structure and spectral-fluorescent properties of these compounds opens new avenues for their application in sensing and imaging technologies (O. V. Ershov et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
diethyl 2-[(4-acetylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-4-29-21(27)18-16-10-11-24(22(28)30-5-2)12-17(16)31-20(18)23-19(26)15-8-6-14(7-9-15)13(3)25/h6-9H,4-5,10-12H2,1-3H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVSOYZSVNQMTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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